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molecular formula C13H11F3N2O3 B8404583 ethyl 1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylate

ethyl 1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylate

Cat. No. B8404583
M. Wt: 300.23 g/mol
InChI Key: YYIXIHDJQDVVCB-UHFFFAOYSA-N
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Patent
US09198913B2

Procedure details

A mixture of ester 116 (0.730 g, 2.43 mmol) and LiAlH4 (0.200 g, 5.28 mmol) in Et2O (20 mL) was refluxed for 2 h. The mixture was cooled to 0° C., quenched with ice, diluted with Et2O (100 mL) and filtered through Celite. The organic layer was dried (MgSO4), then column chromatography on silica gel (19:1 CH2Cl2:EtOAc) gave {1-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-4-yl}methanol (117) (0.520 g, 83%) as a white solid: mp 73-74° C.; 1H NMR (CDCl3) δ 7.91 (s, 1H), 7.67-7.73 (m, 3H), 7.31 (d, J=8.4 Hz, 2H), 4.69 (d, J=5.5 Hz, 2H), 1.57 (t, J=5.5 Hz, 1H). APCI MS m/z 259 [M+H]+.
Name
Quantity
0.73 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:21])([F:20])[O:3][C:4]1[CH:9]=[CH:8][C:7]([N:10]2[CH:14]=[C:13]([C:15](OCC)=[O:16])[CH:12]=[N:11]2)=[CH:6][CH:5]=1.[H-].[H-].[H-].[H-].[Li+].[Al+3]>CCOCC>[F:21][C:2]([F:1])([F:20])[O:3][C:4]1[CH:9]=[CH:8][C:7]([N:10]2[CH:14]=[C:13]([CH2:15][OH:16])[CH:12]=[N:11]2)=[CH:6][CH:5]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
0.73 g
Type
reactant
Smiles
FC(OC1=CC=C(C=C1)N1N=CC(=C1)C(=O)OCC)(F)F
Name
Quantity
0.2 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
20 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
quenched with ice
ADDITION
Type
ADDITION
Details
diluted with Et2O (100 mL)
FILTRATION
Type
FILTRATION
Details
filtered through Celite
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (MgSO4)

Outcomes

Product
Name
Type
product
Smiles
FC(OC1=CC=C(C=C1)N1N=CC(=C1)CO)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.52 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 82.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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